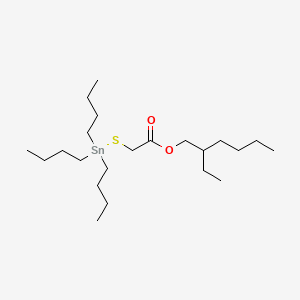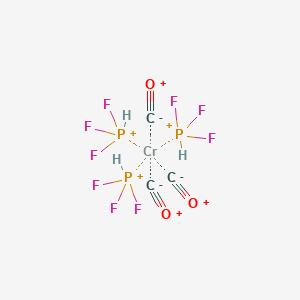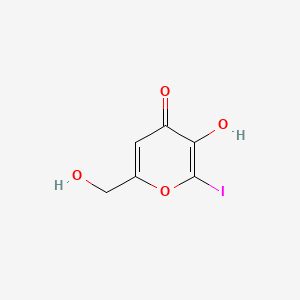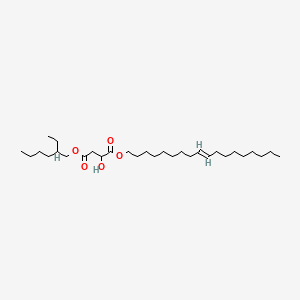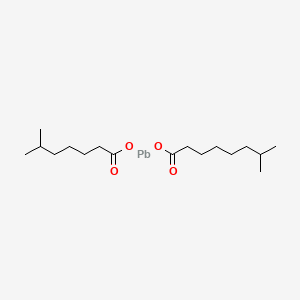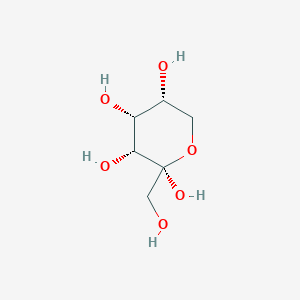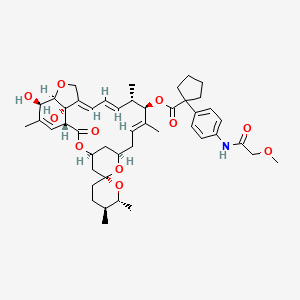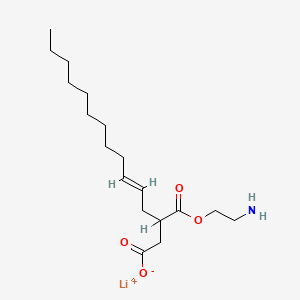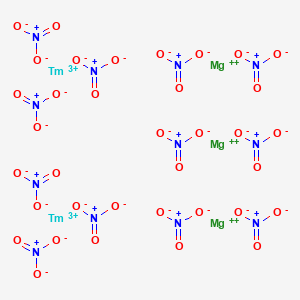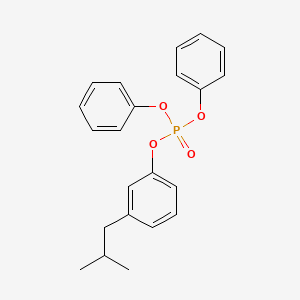
3-(2-Methylpropyl)phenyl diphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylpropyl)phenyl diphenyl phosphate: is an organic compound with the molecular formula C22H23O4P . It is a member of the diphenyl phosphate family, which is known for its applications as flame retardants and plasticizers. This compound is characterized by its stability and effectiveness in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)phenyl diphenyl phosphate typically involves the reaction of 2-methylpropylphenol with diphenyl chlorophosphate . The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve heating the mixture to a temperature range of 70-90°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The process involves the continuous addition of reactants and removal of products, which helps in maintaining optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methylpropyl)phenyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: It can be reduced to form phosphites or other lower oxidation state compounds.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like or under acidic conditions.
Major Products Formed
Oxidation: Formation of phosphate esters with higher oxidation states.
Reduction: Formation of phosphites or other reduced phosphorus compounds.
Substitution: Formation of substituted phenyl diphenyl phosphates.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylpropyl)phenyl diphenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins, enhancing their thermal stability.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical formulations.
Industry: Employed as a plasticizer in the production of flexible PVC, improving its flexibility and durability.
Wirkmechanismus
The mechanism of action of 3-(2-Methylpropyl)phenyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways. Its flame retardant properties are attributed to its ability to form a protective char layer on the surface of materials, preventing the spread of flames.
Vergleich Mit ähnlichen Verbindungen
3-(2-Methylpropyl)phenyl diphenyl phosphate can be compared with other similar compounds such as:
tert-Butylphenyl diphenyl phosphate: Known for its superior thermal stability and hydrolytic resistance.
Cresyl diphenyl phosphate: Used as a flame retardant and plasticizer with good compatibility with various polymers.
Triphenyl phosphate: A widely used flame retardant with excellent performance in enhancing the fire resistance of materials.
Uniqueness: : this compound stands out due to its balanced properties of thermal stability, hydrolytic resistance, and effectiveness as a flame retardant and plasticizer.
Eigenschaften
CAS-Nummer |
958815-41-3 |
|---|---|
Molekularformel |
C22H23O4P |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
[3-(2-methylpropyl)phenyl] diphenyl phosphate |
InChI |
InChI=1S/C22H23O4P/c1-18(2)16-19-10-9-15-22(17-19)26-27(23,24-20-11-5-3-6-12-20)25-21-13-7-4-8-14-21/h3-15,17-18H,16H2,1-2H3 |
InChI-Schlüssel |
SRFQYSMCTJDTJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


